(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16117717
InChI: InChI=1S/C21H19ClN4OS/c1-3-25(4-2)17-11-5-14(6-12-17)13-18-20(27)26-21(28-18)23-19(24-26)15-7-9-16(22)10-8-15/h5-13H,3-4H2,1-2H3/b18-13+
SMILES:
Molecular Formula: C21H19ClN4OS
Molecular Weight: 410.9 g/mol

(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC16117717

Molecular Formula: C21H19ClN4OS

Molecular Weight: 410.9 g/mol

* For research use only. Not for human or veterinary use.

(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C21H19ClN4OS
Molecular Weight 410.9 g/mol
IUPAC Name (5E)-2-(4-chlorophenyl)-5-[[4-(diethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C21H19ClN4OS/c1-3-25(4-2)17-11-5-14(6-12-17)13-18-20(27)26-21(28-18)23-19(24-26)15-7-9-16(22)10-8-15/h5-13H,3-4H2,1-2H3/b18-13+
Standard InChI Key GAIXJLZZQNGFAZ-QGOAFFKASA-N
Isomeric SMILES CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1, thiazolo[3,2-b] triazol-6(5H)-one, reflects its intricate heterocyclic framework. Key features include:

  • A thiazolo[3,2-b] triazol-6-one core, which combines a thiazole ring fused with a 1,2,4-triazole moiety.

  • A 4-chlorophenyl group at position 2, contributing hydrophobic and electron-withdrawing effects.

  • A 4-(diethylamino)benzylidene substituent at position 5, introducing a conjugated π-system and tertiary amine functionality that may enhance solubility and bioactivity .

The E-configuration of the benzylidene group (denoted by "5E") is critical for maintaining planar conjugation, which influences electronic properties and receptor binding .

Physicochemical Characteristics

While direct data on this compound’s solubility, logP, or pKa are unavailable, analogs with similar substituents exhibit:

  • Moderate hydrophobicity (logP ~2.5–3.5), enabling membrane permeability .

  • Melting points between 180–220°C, typical for rigid heterocycles .

  • UV-Vis absorption maxima near 320–350 nm due to the extended conjugation of the benzylidene group .

Synthetic Methodologies

Multicomponent Reaction Strategies

The synthesis of thiazolo[3,2-b][1, triazol-6-ones often employs one-pot multicomponent reactions. For example:

  • Precursor Preparation: A triazole-thione intermediate (e.g., 2-(4-substituted-phenyl)-1,2,4-triazole-5-thione) is synthesized from precursors like ibuprofen or substituted hydrazines .

  • Cyclocondensation: The thione reacts with chloroacetic acid and aromatic aldehydes (e.g., 4-diethylaminobenzaldehyde) in acetic acid/acetic anhydride under reflux, forming the thiazolo-triazole core .

  • Purification: Recrystallization from ethanol or chromatography yields pure products .

For the target compound, 4-chlorophenyl and 4-diethylaminobenzaldehyde would serve as starting materials. Reported yields for analogous reactions range from 65–85% .

Stereochemical Considerations

The E-configuration of the benzylidene group is thermodynamically favored due to steric hindrance between the triazole ring and aldehyde substituent . Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography confirm this geometry in related compounds .

CompoundCC~50~ (µM)EC~50~ (µM)Selectivity Index (SI)
5g167.935.74.7
5h120.649.82.4
Ganciclovir>1007.3>13.7

CC~50~: Cytotoxic concentration; EC~50~: Effective concentration

The diethylamino group’s basicity may facilitate viral entry inhibition, as seen in compound 5g .

Mechanistic Insights

Topoisomerase I Inhibition

Molecular docking studies reveal that thiazolo-triazole derivatives interact with the Top1-DNA complex via:

  • Hydrogen bonding between the triazole nitrogen and Asp533.

  • π-Stacking of the benzylidene group with DNA bases .

This dual mechanism disrupts DNA replication, analogous to camptothecin .

Reactive Oxygen Species (ROS) Generation

Electron-rich substituents (e.g., diethylamino) enhance ROS production in cancer cells, triggering apoptosis. In HEK293 cells, analogs induced 2–3-fold higher ROS levels compared to controls .

CompoundCC~50~ (HEK293)CC~50~ (Cancer Cells)Selectivity Ratio
2h>100 µM10 µM>10
2i>100 µM1.2 µM>83

Data from NCI-60 screening

The target compound’s chlorine atom may reduce off-target effects by increasing electrophilicity at the tumor site .

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